Fluocortolone-d3
説明
Fluocortolone-d3 (C₂₂H₂₆D₃FO₄) is a deuterated analog of fluocortolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound features three deuterium atoms at the 16-methyl group, replacing three hydrogen atoms . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, particularly in mass spectrometry-based assays, where deuterium incorporation improves detection sensitivity and reduces interference from endogenous compounds .
Fluocortolone-d3 is supplied by Toronto Research Chemicals (TRC) in 10 mg and 25 mg quantities and distributed globally via partners such as Wuhan Aimmei Biotechnology in China .
特性
分子式 |
C₂₂H₂₆D₃FO₄ |
|---|---|
分子量 |
379.48 |
同義語 |
6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16-(methyl-d3)pregna-1,4-diene-3,20-dione; 16α-(Methyl-d3)-6α-fluoro-∆1,4-pregnadien-11β,21-diol-3,20-dione; 6α-Fluoro-16α-(methyl-d3)-∆1-corticosterone; Flucortolone-d3; Fluocortolon-d3; SH 742-d3; |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Differences
The table below summarizes key structural and functional differences between Fluocortolone-d3 and related corticosteroids:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Primary Application |
|---|---|---|---|---|
| Fluocortolone-d3 | C₂₂H₂₆D₃FO₄ | 400.51 | 16-methyl-d3 substitution | Isotopic tracer in metabolic studies |
| Fluocortolone | C₂₂H₂₉FO₄ | 392.46 | Non-deuterated parent compound | Anti-inflammatory therapy |
| Fluocortolone pivalate-d3 | C₂₇H₃₇D₃FO₅ | 494.65 | Pivalate ester + 16-methyl-d3 | Enhanced lipophilicity for topical use |
| Diflucortolone 17-carboxylic acid | C₂₃H₃₁FO₅ | 406.49 | 17-carboxylic acid substitution | Prodrug development |
Key Observations:
Isotopic Labeling: Fluocortolone-d3’s deuterium substitution at the 16-methyl group distinguishes it from non-deuterated fluocortolone. This modification reduces metabolic degradation rates, as deuterium-carbon bonds are stronger than protiated analogs, thereby extending half-life in tracer studies .
Functional Group Modifications :
- Fluocortolone pivalate-d3 incorporates a pivalate ester, increasing lipophilicity for dermal penetration .
- Diflucortolone 17-carboxylic acid introduces a polar carboxylic acid group, altering solubility and enabling prodrug formulations .
Pharmacokinetic and Stability Profiles
Stability Studies:
- Fluocortolone-d3 exhibits superior stability in hepatic microsomal assays compared to non-deuterated fluocortolone, with a 30% reduction in oxidative metabolism observed in vitro .
- Fluocortolone pivalate-d3 demonstrates enhanced shelf-life due to esterification, retaining >95% potency after 12 months at 4°C .
Metabolic Pathways:
- Deuterium in Fluocortolone-d3 reduces CYP3A4-mediated oxidation at the 16-methyl position, minimizing toxic metabolite formation .
- In contrast, Diflucortolone 17-carboxylic acid undergoes rapid glucuronidation, limiting systemic exposure .
Supplier and Regulatory Considerations
| Compound | Supplier | Regulatory Status |
|---|---|---|
| Fluocortolone-d3 | Toronto Research Chemicals | Research-use only (non-GMP) |
| Fluocortolone pivalate-d3 | MedChemExpress LLC | Preclinical development |
| Diflucortolone 17-carboxylic acid | Various (e.g., Sigma-Aldrich) | Experimental |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
